molecular formula C20H12Cl6N4O2 B11122035 N'~1~,N'~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide

N'~1~,N'~4~-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide

Cat. No.: B11122035
M. Wt: 553.0 g/mol
InChI Key: JPTNPJIPYZITIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE is an organic compound characterized by the presence of two 2,4,6-trichlorophenyl groups attached to a benzene-1,4-dicarbohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE typically involves the reaction of benzene-1,4-dicarbohydrazide with 2,4,6-trichlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4,6-trichlorophenyl) oxalate: Known for its use in chemiluminescence reactions.

    2,4,6-Trichlorophenol: A related compound with different chemical properties and applications.

Uniqueness

N’1,N’4-BIS(2,4,6-TRICHLOROPHENYL)BENZENE-1,4-DICARBOHYDRAZIDE is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H12Cl6N4O2

Molecular Weight

553.0 g/mol

IUPAC Name

1-N',4-N'-bis(2,4,6-trichlorophenyl)benzene-1,4-dicarbohydrazide

InChI

InChI=1S/C20H12Cl6N4O2/c21-11-5-13(23)17(14(24)6-11)27-29-19(31)9-1-2-10(4-3-9)20(32)30-28-18-15(25)7-12(22)8-16(18)26/h1-8,27-28H,(H,29,31)(H,30,32)

InChI Key

JPTNPJIPYZITIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)NNC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.